![molecular formula C8H9FO3S B2391990 Benzenemethanol, 2-fluoro-4-(methylsulfonyl)- CAS No. 1461702-87-3](/img/structure/B2391990.png)
Benzenemethanol, 2-fluoro-4-(methylsulfonyl)-
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Overview
Description
Molecular Structure Analysis
The molecular structure of “Benzenemethanol, 2-fluoro-4-(methylsulfonyl)-” can be represented by the InChI code:1S/C8H7FO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
. This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), oxygen (O), and sulfur (S) atoms.
Scientific Research Applications
Benzenemethanol, 2-fluoro-4-(methylsulfonyl)-, has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of various polymers, such as polyesters and polyamides. It has also been used as a reagent in the preparation of fluorescent probes and in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of benzenemethanol, 2-fluoro-4-(methylsulfonyl)-, is not well understood. It is believed to act as an electron donor, which can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzenemethanol, 2-fluoro-4-(methylsulfonyl)-, are not well understood. It has been shown to have some anti-inflammatory and anti-bacterial properties, but its effects on humans and other organisms have not been extensively studied.
Advantages and Limitations for Lab Experiments
Benzenemethanol, 2-fluoro-4-(methylsulfonyl)-, has several advantages when used in laboratory experiments. It is a relatively stable compound and can be stored at room temperature. It is also relatively non-toxic, making it safe to handle. However, it is a relatively expensive compound and may not be suitable for large-scale synthesis.
Future Directions
Future research on benzenemethanol, 2-fluoro-4-(methylsulfonyl)-, could focus on further elucidating its mechanism of action and biochemical and physiological effects. It could also be used in the development of new pharmaceuticals, agrochemicals, and polymers. Additionally, further research could be conducted to explore its potential applications in other fields, such as biotechnology and nanotechnology.
Synthesis Methods
Benzenemethanol, 2-fluoro-4-(methylsulfonyl)-, can be synthesized from 2-fluoro-4-methylbenzenesulfonamide, a commercially available compound, by a simple two-step procedure. In the first step, the sulfonamide is treated with hydrochloric acid to form the corresponding acid chloride. In the second step, the acid chloride is reacted with methanol to give the desired product.
Safety and Hazards
The safety information for “Benzenemethanol, 2-fluoro-4-(methylsulfonyl)-” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-fluoro-4-methylsulfonylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVCZJRSNNPWGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)CO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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